molecular formula C4H6KO4 B019000 Potassium 3-methoxy-3-oxopropanoate CAS No. 38330-80-2

Potassium 3-methoxy-3-oxopropanoate

Cat. No.: B019000
CAS No.: 38330-80-2
M. Wt: 157.19 g/mol
InChI Key: BUSHXMAGCXKTRP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium 3-methoxy-3-oxopropanoate is primarily used in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride , which is an intermediate in the production of Boceprevir . Boceprevir is a protease inhibitor used in combination with peginterferon alfa and ribavirin in the treatment of Chronic Hepatitis C Genotype 1 .

Mode of Action

Protease inhibitors work by binding to the viral protease enzyme to prevent the cleavage of viral polyproteins, thus inhibiting viral replication .

Biochemical Pathways

This compound is involved in the biochemical pathway leading to the synthesis of Boceprevir. Boceprevir, in turn, interferes with the HCV NS3/4A serine protease, which is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A, and NS5B proteins .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable formulation

Result of Action

The primary result of the action of this compound is the production of Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease. This results in the inhibition of viral replication, thereby reducing the viral load in patients with Chronic Hepatitis C Genotype 1 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in methanol , suggesting that these conditions are optimal for its use in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-methoxy-3-oxopropanoate can be synthesized from dimethyl malonate. The synthesis involves the reaction of dimethyl malonate with potassium hydroxide in methanol, followed by the addition of methanol to form the desired product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-methoxy-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Potassium monomethyl malonate
  • Methyl potassium malonate
  • Potassium methyl malonate

Comparison: Potassium 3-methoxy-3-oxopropanoate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This methoxy group allows for specific substitution reactions that are not possible with other malonate derivatives. Additionally, the presence of the oxo group enhances its reactivity in oxidation and reduction reactions .

Properties

CAS No.

38330-80-2

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

IUPAC Name

potassium;3-methoxy-3-oxopropanoate

InChI

InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

BUSHXMAGCXKTRP-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)[O-].[K+]

Isomeric SMILES

COC(=O)CC(=O)[O-].[K+]

Canonical SMILES

COC(=O)CC(=O)O.[K]

38330-80-2

Pictograms

Irritant

Synonyms

Propanedioic Acid 1-Methyl Ester Potassium Salt;  Methyl Malonate Potassium Salt;  Methyl Potassium Malonate;  Potassium Methoxycarbonylacetate;  Potassium Methyl Malonate;  Potassium Monomethyl Malonate;  _x000B_

Origin of Product

United States

Synthesis routes and methods

Procedure details

111.6 g of KOH (1.8 mol) are dissolved in 500 g of methanol, and the solution is added to 264.2 g of dimethyl malonate (2 mol) in the course of 2 h at room temperature. The KPG agitator is operated during this at 50 rpm. This mixes the reaction suspension inadequately, broad edge zones remain virtually unmixed. The reaction suspension is then filtered and the filtration residue is washed with methanol and dried in vacuo. 214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory having a DKM content of <0.2% by weight.
Name
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
264.2 g
Type
reactant
Reaction Step Two
Name
Potassium Monomethyl Malonate
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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